4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide

Medicinal Chemistry Drug Discovery Data Integrity

4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide (CAS 453589-94-1) is a synthetic organic small molecule belonging to the benzamide class, specifically characterized by a 4-chlorobenzamide moiety linked to a 3-cyano-5-phenylfuran-2-yl scaffold. Its molecular formula is C₁₈H₁₁ClN₂O₂ with a molecular weight of 322.75 g·mol⁻¹.

Molecular Formula C18H11ClN2O2
Molecular Weight 322.75
CAS No. 453589-94-1
Cat. No. B2370858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide
CAS453589-94-1
Molecular FormulaC18H11ClN2O2
Molecular Weight322.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)C#N
InChIInChI=1S/C18H11ClN2O2/c19-15-8-6-13(7-9-15)17(22)21-18-14(11-20)10-16(23-18)12-4-2-1-3-5-12/h1-10H,(H,21,22)
InChIKeyZVGLXFDPNFKWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide (CAS 453589-94-1) – Key Compound Identity for Preclinical Research Procurement


4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide (CAS 453589-94-1) is a synthetic organic small molecule belonging to the benzamide class, specifically characterized by a 4-chlorobenzamide moiety linked to a 3-cyano-5-phenylfuran-2-yl scaffold [1]. Its molecular formula is C₁₈H₁₁ClN₂O₂ with a molecular weight of 322.75 g·mol⁻¹ [1]. Computed properties include a LogP (XLogP3-AA) of 4.7, a topological polar surface area of 66 Ų, and 3 rotatable bonds, descriptors that inform its lead-likeness and permeability potential [1]. This compound is primarily distributed as a screening compound and building block for medicinal chemistry probes.

Why Seemingly Similar Benzamide Analogs Cannot Substitute for 4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide in Defined Studies


Within the 3-cyano-5-phenylfuran-2-yl benzamide series, minor substituent alterations on the terminal benzoyl ring profoundly affect pharmacological properties; however, published comparative bioactivity data for this specific compound remain absent from primary, verifiable sources. Claims regarding physicochemical differentiation (e.g., the chloro substituent's impact on lipophilicity and metabolic stability) or target engagement (e.g., kinase or sirtuin inhibition) are derived from vendor-hosted, unsubstantiated assertions on blocked domains. As such, no primary study corroborates that substituting this compound with the unsubstituted analog (CAS 98061-62-2), the 2,3-dichloro analog (CAS 478045-54-4), or the 2-trifluoromethyl analog would preserve biological outcome [1]. Consequently, rigorous batch-specific characterization is mandatory, and generic interchange is unsupported by the current verifiable evidence base.

Quantitative Differentiation Evidence for 4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide (453589-94-1) Relative to Analogs


Absence of Verified, Comparator-Based Bioactivity Data Across Prime Databases

A comprehensive search of primary research literature (PubMed), patent repositories (Google Patents), and authoritative bioactivity databases (ChEMBL, BindingDB) as of May 2026 yielded zero entries containing quantitative IC₅₀, Kd, or cellular activity data for 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide. While vendor sites (excluded per protocol) allude to analog data (e.g., MCF-7 IC₅₀ = 15 µM for unspecified members of the series), these cannot be verified against a primary source [1]. This represents a critical data gap: no head-to-head comparison or cross-study benchmark exists to position the target compound relative to its closest structural analogs, CAS 98061-62-2, 478045-54-4, or the 2-methylpropanamide derivative CAS 453590-29-9.

Medicinal Chemistry Drug Discovery Data Integrity

Computed Lipophilicity Differentiation via XLogP3-AA

Computational prediction from a validated method provides a quantifiable differentiation in lipophilicity. The target compound has a computed XLogP3-AA of 4.7 ± 0.5 log units, reflecting the influence of the 4-chloro substituent [1]. In comparison, the unsubstituted analog (CAS 98061-62-2) is predicted to have a lower XLogP3-AA of approximately 3.8 ± 0.5 log units, a difference of ~0.9 log units that indicates a significant shift in hydrophobicity, permeability potential, and off-target binding risk [2]. This 0.9 log unit difference exceeds the typical standard deviation for this model, marking it as a meaningful parameter for selecting between core scaffolds for structure-activity relationship (SAR) exploration.

Drug-likeness ADME Chemoinformatics

Recommended Procurement and Research Application Scenarios for 4-Chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide Based on Available Evidence


Lead-Oriented Library Design Requiring a Halogenated, Lipophilic Scaffold

The compound’s high computed logP (4.7) and the 4-chloro substituent make it a candidate for fragment-based or lead-oriented libraries where halogen-bonding interactions or increased membrane permeability are design objectives [1]. It can serve as a starting point for SAR campaigns targeting CNS or intracellular cancer targets, provided that in-house ADME and target engagement assays are established.

In-House Kinase or Sirtuin Profiling as a Comparator Against Clinical Inhibitors

Vendor claims (excluded from source analysis but indicative of prevalent screening interest) suggest class-level inhibition potential against sirtuins (e.g., SIRT5) or BRAF V600E kinases. A research group with established FRET-based or biochemical kinase assays could evaluate this compound alongside known inhibitors (e.g., dabrafenib, selisistat) to generate the comparative IC₅₀ data currently absent from the literature [1].

Metabolic Stability and CYP Inhibition Profiling in Drug Discovery Panels

The presence of the chloro substituent and the cyano group presents a risk of CYP450-mediated metabolism. Procuring this compound for liver microsome stability and CYP inhibition profiling will generate critical structure-metabolism relationship (SMR) data that can distinguish it from its non-chlorinated and di-chlorinated analogs and guide medicinal chemistry optimization [1].

Quote Request

Request a Quote for 4-chloro-N-(3-cyano-5-phenylfuran-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.